N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 158712-43-7
VCID: VC6172241
InChI: InChI=1S/C19H14F5N3OS/c1-10-3-6-12(7-4-10)29-18-15(16(19(22,23)24)26-27(18)2)17(28)25-14-8-5-11(20)9-13(14)21/h3-9H,1-2H3,(H,25,28)
SMILES: CC1=CC=C(C=C1)SC2=C(C(=NN2C)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)F)F
Molecular Formula: C19H14F5N3OS
Molecular Weight: 427.39

N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

CAS No.: 158712-43-7

Cat. No.: VC6172241

Molecular Formula: C19H14F5N3OS

Molecular Weight: 427.39

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide - 158712-43-7

Specification

CAS No. 158712-43-7
Molecular Formula C19H14F5N3OS
Molecular Weight 427.39
IUPAC Name N-(2,4-difluorophenyl)-1-methyl-5-(4-methylphenyl)sulfanyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C19H14F5N3OS/c1-10-3-6-12(7-4-10)29-18-15(16(19(22,23)24)26-27(18)2)17(28)25-14-8-5-11(20)9-13(14)21/h3-9H,1-2H3,(H,25,28)
Standard InChI Key AJLLAFQOGPLUOZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC2=C(C(=NN2C)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole core substituted at positions 1, 3, 4, and 5. The 1-methyl group and 3-trifluoromethyl moiety contribute steric bulk and electronic effects, while the 4-carboxamide group links to a 2,4-difluorophenyl ring. The 5-position hosts a (4-methylphenyl)sulfanyl group, introducing sulfur-based hydrophobicity . This arrangement aligns with pharmacophore models for enzyme inhibition, where fluorination enhances membrane permeability and metabolic stability .

Table 1: Physicochemical Profile of N-(2,4-Difluorophenyl)-1-Methyl-5-[(4-Methylphenyl)Sulfanyl]-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide

PropertyValue/Description
Molecular FormulaC₁₉H₁₄F₅N₃OS
Molecular Weight427.39 g/mol
CAS Number158712-43-7
SolubilityLimited data; likely lipophilic due to fluorine and aryl groups
StabilityExpected stable under inert conditions

Synthesis and Manufacturing

Synthetic Routes

The compound’s synthesis likely follows multi-step protocols similar to those patented for related pyrazole derivatives . A proposed pathway involves:

  • Cyclization: Reacting α,β-unsaturated esters with difluoroacetyl halides to form pyrazole precursors.

  • Functionalization: Introducing the sulfanyl group via nucleophilic aromatic substitution.

  • Carboxamide Formation: Coupling the pyrazole intermediate with 2,4-difluoroaniline using carbodiimide reagents.

Key challenges include minimizing isomer formation during cyclization. For example, a patented method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid achieved a 96:4 isomer ratio using sodium iodide catalysis and low-temperature condensation . Adapting such conditions could improve yield and purity for the target compound.

Table 2: Optimized Reaction Conditions for Pyrazole Carboxamide Synthesis

ParameterOptimal Value
CatalystSodium iodide (0.5–0.6 eq)
Temperature-30°C to -20°C during condensation
Recrystallization Solvent35–65% ethanol/water mixture
Yield75–80% (theoretical)

Industrial Availability

As of 2025, commercial suppliers list this compound as discontinued or available only for research purposes. Scaling production would require addressing regulatory hurdles and optimizing cost-intensive fluorination steps.

Pharmacological Activities

Enzyme Inhibition

Pyrazole carboxamides exhibit nanomolar affinity for cholinesterases (ChEs) and carbonic anhydrases (CAs), critical targets in Alzheimer’s disease and glaucoma . In a 2024 study, derivatives with structural similarities to the subject compound showed:

  • Acetylcholinesterase (AChE): Kᵢ = 6.60–14.15 nM

  • Butyrylcholinesterase (BChE): Kᵢ = 54.87–137.20 nM

  • hCA I/II: Kᵢ = 10.69–70.87 nM

Molecular docking revealed that the trifluoromethyl group occupies hydrophobic pockets in AChE, while the sulfanyl bridge stabilizes interactions with CA active sites . These findings suggest that N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide could serve as a dual inhibitor, though experimental validation is needed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator